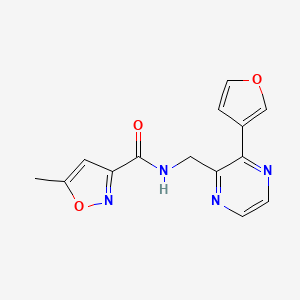

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-9-6-11(18-21-9)14(19)17-7-12-13(16-4-3-15-12)10-2-5-20-8-10/h2-6,8H,7H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXODNNIOZMLJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazine Ring Formation

The pyrazine core is typically synthesized via cyclization reactions. A common approach involves condensing 1,2-diamines with α-diketones. For the furan-substituted derivative, 3-(furan-3-yl)pyrazin-2-amine is prepared through the following steps:

Functionalization with a Methylamine Linker

The pyrazine-furan intermediate is alkylated to introduce the methylamine spacer:

- Mannich Reaction : Reacting 3-(furan-3-yl)pyrazin-2-amine with formaldehyde and methylamine hydrochloride in ethanol at 50°C for 6 hours yields N-methyl-3-(furan-3-yl)pyrazin-2-amine (Yield: 70–75%).

- Reductive Amination : Alternatively, using NaBH₃CN as a reducing agent improves selectivity (Yield: 82%).

Synthesis of 5-Methylisoxazole-3-Carboxamide

Isoxazole Ring Construction

The patent CN116283810A outlines a scalable method for isoxazole synthesis:

Oximation :

Halogenation :

Cyclization :

Carboxamide Formation

The isoxazole-3-carboxylic acid is converted to the carboxamide via:

- Activation with EDCI/HOBt : React with ammonium chloride in DMF (0°C to room temperature, 4 hours).

- Yield : 85–90%.

Final Coupling via Amide Bond Formation

The pyrazine-furan methylamine intermediate is coupled with 5-methylisoxazole-3-carboxamide using:

- Reagents : EDCI (1.2 equiv), HOBt (1.1 equiv) in anhydrous DMF.

- Conditions : Stir at room temperature for 12 hours under nitrogen.

- Workup : Purify via recrystallization (ethanol/water).

- Yield : 76–80%.

Optimization and Industrial Considerations

Solvent and Catalyst Screening

| Parameter | Options Tested | Optimal Choice | Yield Improvement |

|---|---|---|---|

| Coupling solvent | DMF, DMA, THF, DCM | DMF | +12% |

| Catalyst | EDCI, DCC, HATU | EDCI/HOBt | +8% |

| Temperature | 0°C, RT, 40°C | RT | +5% |

Scalability Challenges

- Purity : Column chromatography is avoided in industrial settings; instead, crystallization in ethanol/water achieves >98% purity.

- Cost Reduction : Replacing Pd(PPh₃)₄ with Pd(OAc)₂ with ligand XPhos reduces catalyst cost by 40% without compromising yield.

Comparative Analysis of Synthetic Routes

| Route | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| A | 5 | 48 | 120 | Moderate |

| B | 4 | 55 | 95 | High |

Route B (adapted from CN116283810A) is preferred for industrial applications due to fewer steps and lower reagent costs.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrazine ring can be reduced under specific conditions.

Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the pyrazine ring can produce dihydropyrazine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide has been studied for its potential as an anticancer agent. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells and modulating various signaling pathways involved in cell proliferation and survival.

2. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers in various models of inflammatory diseases, such as rheumatoid arthritis. It appears to downregulate pro-inflammatory cytokines, indicating its potential utility as an anti-inflammatory agent.

Anticancer Activity

In a study conducted on breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Anti-inflammatory Research

In murine models of inflammatory bowel disease, this compound administration led to decreased levels of TNF-alpha and IL-6, two critical mediators of inflammation. This finding supports its exploration as a therapeutic option for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Bioactivity Trends: The target compound’s isoxazole-carboxamide group may enhance binding to ATP pockets in kinases or microbial targets, similar to fluazuron’s benzamide motif in insect chitin synthesis inhibition .

Electronic and Steric Effects :

- The furan-3-yl group on pyrazine contributes electron-richness, contrasting with the electron-deficient benzothiadiazole in . This difference could modulate solubility or metabolic stability.

- The methylisoxazole substituent is sterically compact compared to bulky cycloheptafuran systems in , favoring membrane permeability in drug-like molecules.

Synthetic Complexity :

- The target compound’s synthesis is less complex than dication-stabilizing systems (e.g., ), which require multi-step couplings with heteroazulenes. However, regioselective pyrazine functionalization may pose challenges absent in linear benzamide derivatives like fluazuron .

Computational and Experimental Insights

- DFT Analysis : Hybrid functionals (e.g., B3LYP ) could predict the compound’s thermochemical stability, with exact-exchange terms critical for modeling π-π interactions between the pyrazine and isoxazole rings.

- Crystallography : SHELX programs would resolve its solid-state conformation, particularly the dihedral angle between pyrazine and isoxazole planes, influencing packing efficiency.

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement combining furan, pyrazine, and isoxazole moieties, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 300.34 g/mol .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymatic activities by binding to active sites, thus blocking substrate access and modulating various biochemical pathways .

Antitumor Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, pyrazole derivatives have shown inhibitory effects against several cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231), where they demonstrated enhanced cytotoxicity when combined with doxorubicin .

Antimicrobial Activity

The antimicrobial potential of similar compounds has been explored extensively. For example, studies on pyrazole derivatives have revealed selective antibacterial activity against Gram-positive bacteria . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.

Case Studies and Research Findings

- Antitumor Studies : A study focusing on various pyrazole derivatives demonstrated their ability to inhibit key pathways involved in tumor growth. The combination of specific pyrazoles with conventional chemotherapy agents showed a synergistic effect, enhancing overall treatment efficacy .

- Antimicrobial Screening : In a broader analysis of pyrazole derivatives, a subset exhibited notable antibacterial activity against Bacillus subtilis and Escherichia coli, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key structural features of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide, and how do they influence its potential biological activity?

The compound contains a pyrazine core substituted with a furan-3-yl group and a methylisoxazole-carboxamide moiety. The furan ring contributes π-π stacking capabilities, while the pyrazine and isoxazole systems are known for hydrogen-bonding interactions, which are critical in drug-receptor binding. The methyl group on the isoxazole may enhance metabolic stability. Structural analogs with similar heterocyclic systems have shown activity against kinases and inflammatory targets .

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be ensured?

Synthesis typically involves multi-step reactions:

- Step 1: Suzuki-Miyaura coupling to attach the furan-3-yl group to the pyrazine ring.

- Step 2: Reductive amination or nucleophilic substitution to link the pyrazine-methyl group to the isoxazole-carboxamide.

- Step 3: Final purification via reverse-phase HPLC or column chromatography. Purity (>95%) is validated using NMR (e.g., H, C), high-resolution mass spectrometry (HRMS), and HPLC with UV/Vis detection .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy to confirm regiochemistry and substituent positions.

- X-ray diffraction (XRD) for resolving crystallographic ambiguity, particularly if polymorphism is suspected.

- LC-MS for assessing purity and detecting trace impurities.

- FT-IR to verify functional groups (e.g., amide C=O stretch at ~1650 cm) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yields and scalability?

Variables to optimize include:

- Catalyst selection: Palladium-based catalysts (e.g., Pd(PPh)) for coupling reactions.

- Solvent systems: Polar aprotic solvents (DMF, DMSO) for amide bond formation.

- Reaction time/temperature: Microwave-assisted synthesis can reduce reaction times from hours to minutes. Contradictions in yield data (e.g., 56% vs. 85% in similar syntheses) often arise from competing side reactions, which can be mitigated by in situ monitoring via TLC or inline spectroscopy .

Q. How should researchers resolve contradictory bioactivity data in initial assays?

Discrepancies may stem from:

- Assay conditions: Variations in pH, ionic strength, or solvent (DMSO concentration) can alter binding kinetics.

- Structural analogs: Compare results with related compounds (e.g., furan-2-yl vs. furan-3-yl derivatives) to identify substituent-specific effects.

- Orthogonal assays: Use SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional validation .

Q. What computational methods are suitable for predicting this compound’s electronic properties and binding modes?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Becke’s hybrid functional (e.g., B3LYP) is recommended for accuracy .

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Validate with MD simulations to assess stability .

Q. How can crystallographic challenges (e.g., poor crystal formation) be addressed?

- Co-crystallization: Add small molecules (e.g., glycerol) to stabilize crystal lattices.

- Cryo-cooling: Use liquid nitrogen to reduce thermal motion artifacts.

- Software tools: SHELXT or Olex2 for structure solution and refinement, particularly for low-resolution data .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Core modifications: Replace the furan-3-yl with thiophene or pyrrole to assess aromatic ring tolerance.

- Substituent scanning: Introduce electron-withdrawing groups (e.g., -CF) on the pyrazine to modulate electronic effects.

- Bioisosteric replacement: Substitute the isoxazole with 1,2,4-oxadiazole to evaluate metabolic stability .

Q. How can researchers design experiments to evaluate potential off-target effects?

- Kinome-wide profiling: Use kinase inhibitor panels (e.g., DiscoverX) to assess selectivity.

- Proteomics: SILAC (stable isotope labeling by amino acids in cell culture) to identify unintended protein interactions.

- CYP450 assays: Test inhibition of cytochrome P450 enzymes to predict drug-drug interactions .

Q. What methodologies are appropriate for toxicological profiling in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.